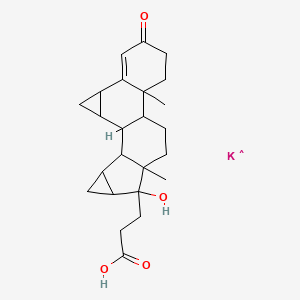
Drospirenone Acid Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Drospirenone acid potassium salt is a synthetic progestin, a type of drug used in contraception and hormone replacement therapy. It is a derivative of spironolactone, a diuretic drug, and is structurally similar to progesterone, a naturally-occurring steroid hormone. This compound is most commonly used in combination with ethinyl estradiol in oral contraceptive pills, but is also used as a single agent in certain hormone replacement therapy (HRT) applications.
Scientific Research Applications
Cardiovascular and Blood Pressure Management
Studies have indicated that Drospirenone, combined with 17β-estradiol, demonstrates antihypertensive effects in postmenopausal women with stage 1 hypertension. The combination therapy significantly lowered both clinic and 24-hour systolic blood pressure without causing significant changes in potassium levels or inducing hyperkalemia, suggesting a potential for cardiovascular risk reduction in this population (White et al., 2005), (Preston et al., 2007), (White et al., 2006).
Potassium Balance and Renal Function
Research has shown that Drospirenone has a potassium-sparing effect, counteracting potassium loss induced by hydrochlorothiazide (HCTZ) in hypertensive postmenopausal women. Additionally, Drospirenone has shown no significant effect on serum potassium levels in patients with mild to moderate renal insufficiency, demonstrating its safety and tolerability in this regard (Preston et al., 2005), (Schürmann et al., 2006), (Szlendak-Sauer et al., 2009).
Dermatological Applications
Drospirenone, in combination with a combined contraceptive containing ethinyl estradiol, has been effective and well-tolerated in treating severe papular and nodulocystic acne in women. This treatment did not induce significant elevation of serum potassium nor reported side effects significant enough to discontinue treatment (Krunic et al., 2008).
Metabolic and Lipid Profile Effects
Drospirenone has demonstrated unique properties among progestogens, such as reducing body weight, blood pressure, and low-density lipoprotein levels while enhancing high-density lipoprotein levels. These characteristics highlight its potential benefits beyond contraception, particularly in addressing certain cardiovascular risk factors (Mallareddy et al., 2007), (Krattenmacher, 2000).
Environmental and Aquatic Biota Impact
Studies have investigated the effects of Drospirenone on aquatic life, particularly on marine mussels and fish. These studies aimed to understand the toxicity mechanisms and metabolic disturbances induced by Drospirenone in aquatic organisms. They highlighted the sensitivity of metabolomics approaches in elucidating the induced metabolic changes, offering insights into the environmental risk assessment of pharmaceuticals (Cappello et al., 2017), (Zucchi et al., 2014).
Mechanism of Action
Target of Action
Drospirenone is a synthetic progestin that primarily targets the progesterone receptor (PR) and mineralocorticoid receptor (MR) . It also interacts with the androgen receptor (AR) , albeit with lower affinity . These receptors play crucial roles in various physiological processes, including reproductive health, fluid balance, and androgenic effects .
Mode of Action
Drospirenone acts as an agonist of the PR and an antagonist of the MR and AR . As a progestogen, it binds to the PR, mimicking the action of natural progesterone . Its antimineralocorticoid activity opposes the action of aldosterone, a hormone that promotes salt and water retention . Its antiandrogenic activity helps to counteract the effects of androgens .
Biochemical Pathways
Drospirenone affects several biochemical pathways. For instance, it has been found to alter the plasminogen activator system in endometrial endothelial cells . This system is involved in hemostasis and matrix turnover, crucial for lysing blood clots .
Pharmacokinetics
Drospirenone exhibits a bioavailability of 66–85% . It is primarily metabolized in the liver, mostly via CYP450-independent pathways (reduction, sulfation, and cleavage of the lactone ring), with some contribution from CYP3A4 . The two major inactive metabolites identified are the acid form of drospirenone (known as M11) and the 4,5-dihydro-drospirenone-3-sulfate (M14) . It is excreted in both urine and feces .
Result of Action
The action of drospirenone results in various molecular and cellular effects. Its contraceptive effects are primarily due to the suppression of ovulation . Additionally, its antimineralocorticoid activity opposes estrogen-induced salt and water retention, which can maintain or slightly reduce body weight . Its antiandrogenic activity can help control acne and premenstrual dysphoric disorder (PMDD) .
Action Environment
The action of drospirenone can be influenced by various environmental factors. For instance, it may interact with potassium-sparing medications such as ACE inhibitors, angiotensin II receptor antagonists, potassium-sparing diuretics, potassium supplements, heparin, antimineralocorticoids, and nonsteroidal anti-inflammatory drugs to further increase potassium levels . Therefore, the efficacy and stability of drospirenone can be affected by the presence of these medications in the body .
Safety and Hazards
Drospirenone may cause harm to fertility or the unborn child . It is harmful if swallowed and suspected of causing cancer . It is also toxic to aquatic life with long-lasting effects . Cases of migraines with aura (or severe migraines), deep vein thrombosis, hyperkalemia, and depression were rarely reported during clinical trials .
Biochemical Analysis
Biochemical Properties
Drospirenone Acid Potassium Salt, as a derivative of Drospirenone, may share similar biochemical properties. Drospirenone is known to interact with various enzymes, proteins, and other biomolecules. It is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It also has additional antimineralocorticoid and antiandrogenic activity .
Cellular Effects
This compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Drospirenone, for instance, provides contraception primarily by suppressing ovulation . It also has the potential to control acne and premenstrual dysphoric disorder (PMDD) when used with estrogens .
Molecular Mechanism
The molecular mechanism of action of this compound likely involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an analog of spironolactone, it may affect the levels of serum sodium and potassium .
Metabolic Pathways
This compound may be involved in various metabolic pathways. Drospirenone is metabolized in the liver, mostly via CYP450-independent processes (reduction, sulfation, and cleavage of the lactone ring), with some contribution from CYP3A4 .
properties
InChI |
InChI=1S/C24H32O4.K/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHWUTVLXZIZND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)O)O)C.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32KO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675876 |
Source


|
| Record name | PUBCHEM_46781436 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90704-90-8 |
Source


|
| Record name | PUBCHEM_46781436 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)
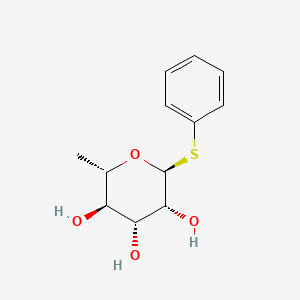
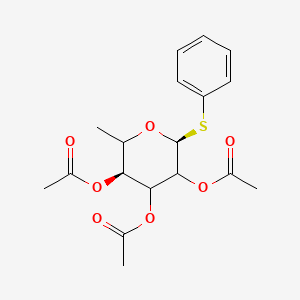

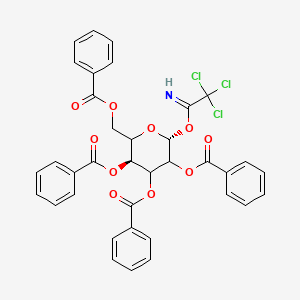

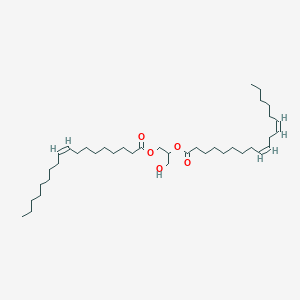
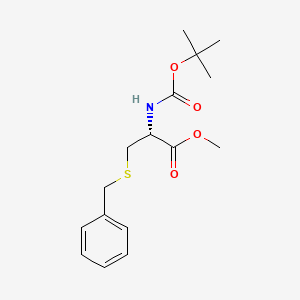
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)
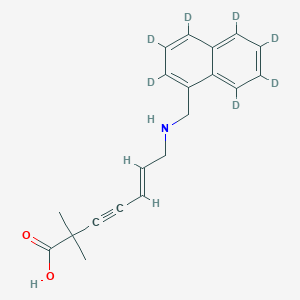
![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III](/img/structure/B1140391.png)